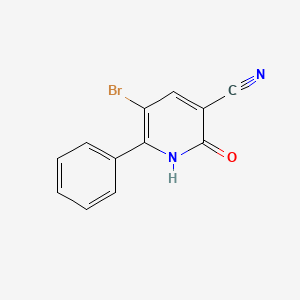
5-Bromo-2-oxo-6-fenil-1,2-dihidro-3-piridinocarbonitrilo
Descripción general
Descripción
5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is a heterocyclic compound that features a bromine atom, a phenyl group, and a nitrile group attached to a pyridine ring
Aplicaciones Científicas De Investigación
5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.
Materials Science: The compound’s unique structure makes it suitable for use in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.
Mecanismo De Acción
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile may also have multiple targets.
Mode of Action
The exact mode of action of 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile It’s known that similar compounds can undergo free radical reactions . This suggests that 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile might interact with its targets through a similar mechanism.
Biochemical Pathways
The specific biochemical pathways affected by 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile Compounds with similar structures have been found to possess various biological activities , indicating that 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile could potentially affect multiple pathways.
Pharmacokinetics
The ADME properties of 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile Similar compounds are known to undergo various pharmacokinetic processes
Result of Action
The molecular and cellular effects of 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile Similar compounds have been found to possess various biological activities , suggesting that 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile may have similar effects.
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile It’s known that similar compounds should be stored in an inert atmosphere at room temperature . This suggests that environmental factors such as temperature and atmospheric composition could potentially influence the action of 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile.
Análisis Bioquímico
Biochemical Properties
5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions can modulate the activity of these enzymes, leading to changes in the cellular redox state. Additionally, 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile has been found to bind to certain proteins involved in signal transduction pathways, thereby influencing cellular communication and response mechanisms .
Cellular Effects
The effects of 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile on various types of cells and cellular processes are profound. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile can activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, and apoptosis. Furthermore, this compound has been shown to modulate the expression of genes involved in metabolic processes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile exerts its effects through various mechanisms. One of the primary mechanisms involves the binding of this compound to specific biomolecules, such as enzymes and receptors. This binding can result in the inhibition or activation of these biomolecules, leading to downstream effects on cellular processes. For example, 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile has been found to inhibit the activity of certain kinases, which are crucial for signal transduction and cellular communication. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
The effects of 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to the breakdown of 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile, resulting in reduced efficacy. Long-term studies have also indicated that continuous exposure to this compound can lead to adaptive changes in cellular function, such as altered gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile can induce toxic effects, such as oxidative stress, inflammation, and cellular damage. These threshold effects highlight the importance of dosage optimization for potential therapeutic applications .
Metabolic Pathways
5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is involved in various metabolic pathways within the cell. This compound can interact with enzymes and cofactors involved in oxidative metabolism, leading to changes in metabolite levels and metabolic flux. For instance, 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile has been shown to influence the activity of enzymes in the tricarboxylic acid cycle, resulting in altered energy production and utilization. Additionally, this compound can affect the synthesis and degradation of other biomolecules, such as lipids and nucleotides .
Transport and Distribution
The transport and distribution of 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by transporter proteins, allowing it to accumulate in specific cellular compartments. Additionally, 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile can bind to intracellular proteins, influencing its localization and distribution within the cell. These interactions can affect the overall bioavailability and efficacy of this compound .
Subcellular Localization
The subcellular localization of 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is crucial for its activity and function. This compound has been found to localize in specific cellular compartments, such as the mitochondria and nucleus. The targeting of 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile to these compartments is mediated by specific targeting signals and post-translational modifications. For example, the presence of a mitochondrial targeting sequence can direct this compound to the mitochondria, where it can influence mitochondrial function and energy production .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile typically involves the condensation of appropriate precursors under specific conditions. One common method involves the reaction of 2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The phenyl group can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: Formation of derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of 2-amino-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile.
Oxidation: Formation of carboxylic acids or other oxidized phenyl derivatives.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile: Lacks the bromine atom, which may result in different reactivity and biological activity.
5-Chloro-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical properties and applications.
Uniqueness
5-Bromo-2-oxo-6-phenyl-1,2-dihydro-3-pyridinecarbonitrile is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. This makes it a valuable compound for specific synthetic and research applications where bromine’s properties are advantageous.
Propiedades
IUPAC Name |
5-bromo-2-oxo-6-phenyl-1H-pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2O/c13-10-6-9(7-14)12(16)15-11(10)8-4-2-1-3-5-8/h1-6H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IQIKVPXRHSWWJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=C(C(=O)N2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101198233 | |
| Record name | 5-Bromo-1,2-dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101198233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1228182-71-5 | |
| Record name | 5-Bromo-1,2-dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1228182-71-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,2-dihydro-2-oxo-6-phenyl-3-pyridinecarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101198233 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


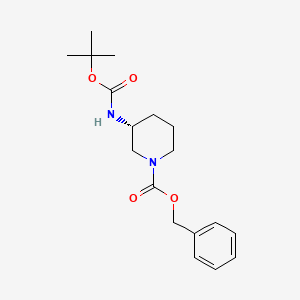
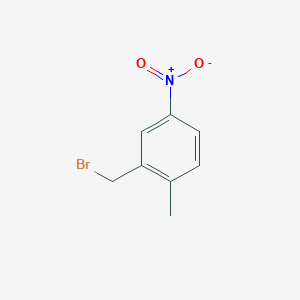

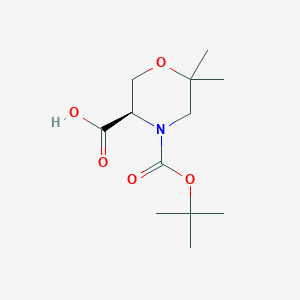
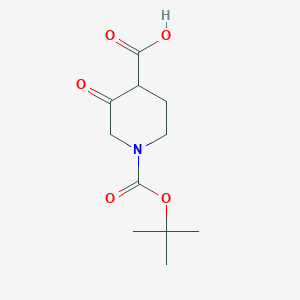
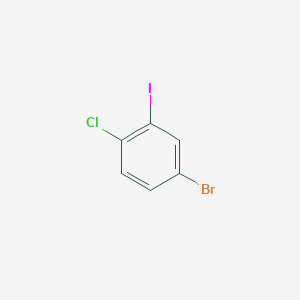
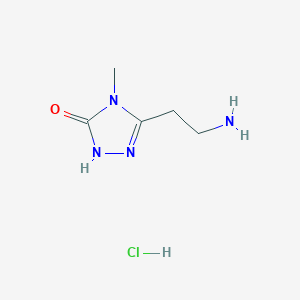
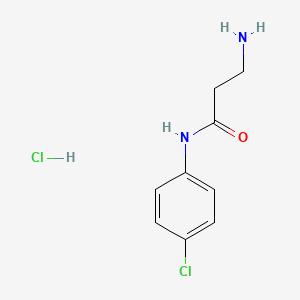

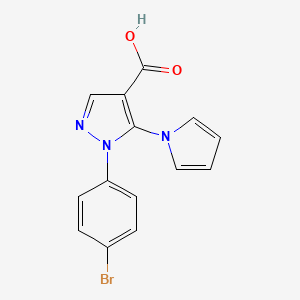

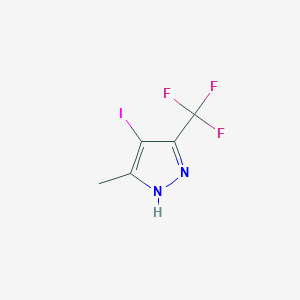

![2-(4-Bromophenyl)-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1524324.png)
